N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16(2)12-13-24-19-11-10-17(14-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-8-6-5-7-9-18/h5-11,14,16,23H,12-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCLPXMJCGVJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects, particularly focusing on its anticancer and anti-inflammatory activities.
Molecular Structure and Composition
- Molecular Formula : C22H32N4O4S
- Molecular Weight : 448.6 g/mol
- CAS Number : 1428373-16-3
The compound features a unique benzo[b][1,4]oxazepin core which is linked to a benzenesulfonamide moiety. The presence of isopentyl and dimethyl groups enhances its lipophilicity, potentially influencing its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazepin ring followed by sulfonamide coupling reactions. The detailed synthetic route remains proprietary in many cases but generally follows established protocols for heterocyclic compounds.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays revealed that derivatives of this compound showed potent activity against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. Morphological changes indicative of apoptosis were observed in treated cells .
Anti-inflammatory Activity
The compound's potential as a COX-2 inhibitor has also been explored. COX-2 is an enzyme involved in inflammation and pain pathways:
- Inhibition Studies : Compounds with similar structures have shown varying degrees of COX-2 inhibition. For example, some analogs exhibited up to 47.1% inhibition at concentrations around 20 μM . This suggests that N-(5-isopentyl...) may also possess anti-inflammatory properties worth investigating further.
Case Studies and Research Findings
Several case studies highlight the biological efficacy of compounds related to N-(5-isopentyl...):
- Study on Glioblastoma Cells : A study evaluated the cytotoxic effects of synthesized oxazepin derivatives on glioblastoma cells. The results indicated significant cell death at low concentrations with observed apoptotic features such as chromatin condensation and cell shrinkage .
- COX Inhibition Assays : Research on related sulfonamide compounds demonstrated their effectiveness in inhibiting COX enzymes. The structure–activity relationship (SAR) studies indicated that specific substitutions on the aromatic rings enhanced inhibitory potency .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O4S |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1428373-16-3 |
| Anticancer Activity | Potent against glioblastoma |
| COX-2 Inhibition | Up to 47.1% at 20 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
